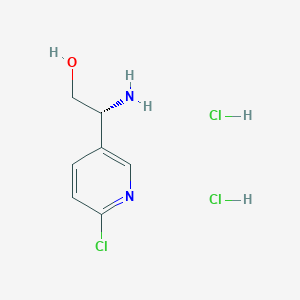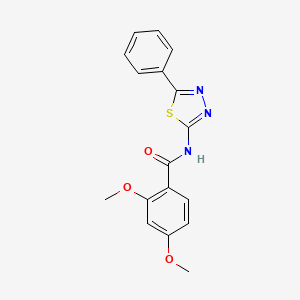
N-(2H-1,3-benzodioxol-5-yl)-2,2,2-trichloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H-1,3-benzodioxol-5-yl)-2,2,2-trichloroacetamide is a chemical compound that features a benzodioxole ring attached to a trichloroacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2,2,2-trichloroacetamide typically involves the reaction of 2H-1,3-benzodioxole with trichloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride. The general reaction scheme is as follows:
- Dissolve 2H-1,3-benzodioxole in anhydrous dichloromethane.
- Add trichloroacetyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Add pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2,2,2-trichloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The trichloroacetamide group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The benzodioxole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can be used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted amides or thioamides.
Hydrolysis: Corresponding carboxylic acid and amine.
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced derivatives of the benzodioxole ring.
科学的研究の応用
N-(2H-1,3-benzodioxol-5-yl)-2,2,2-trichloroacetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2,2,2-trichloroacetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The benzodioxole ring can interact with hydrophobic pockets in proteins, while the trichloroacetamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: This compound is structurally similar and has been studied for its potential anticancer activity.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have been evaluated for their anticancer properties and share the benzodioxole moiety.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical reactivity and biological activity. The combination of the benzodioxole ring and the trichloroacetamide group makes this compound a versatile building block for the synthesis of various bioactive molecules and materials.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,2,2-trichloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3NO3/c10-9(11,12)8(14)13-5-1-2-6-7(3-5)16-4-15-6/h1-3H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAULYCGLVIRDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B2606000.png)
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/new.no-structure.jpg)



![3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2606009.png)

![2-(4-chlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2606011.png)




![7-Methyl-7-azaspiro[3.5]nonan-2-one](/img/structure/B2606020.png)
![2-(Phenylmethoxycarbonylamino)-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2606021.png)
